![molecular formula C15H20N2O4 B2968092 Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate CAS No. 303151-62-4](/img/structure/B2968092.png)
Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate
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Overview
Description
“Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate” is a chemical compound. It is used in various applications, including as a precursor in organic synthesis .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate”, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate” is complex. Molecular docking studies have shown that the p-methylphenyl group is active in the hinge region of the AChE crystal structure .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate” are diverse. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel compounds related to Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate with significant antimicrobial properties. For instance, Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives showing good or moderate activities against microorganisms. These derivatives, including those with methyl piperazine components, contribute to the development of potential antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Chemical Synthesis and Rearrangement
Dovlatyan et al. (2010) described the thermal rearrangement of certain sym-triazines, which are structurally related to Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate. This study sheds light on the chemical behavior and potential applications of these compounds in synthetic chemistry (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2010).
Pharmacological Evaluation
Further research into the pharmacological properties of compounds structurally related to Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate has been conducted. Abate et al. (2011) explored analogues of σ receptor ligand PB28 for potential use as PET radiotracers, offering insights into the therapeutic and diagnostic applications of these compounds in oncology (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
Novel Compound Synthesis
Recent studies, such as those by Wujec and Typek (2023), have also focused on synthesizing new compounds with potential antimicrobial and therapeutic applications. These studies contribute to the expanding knowledge on the utility of Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate derivatives in drug development (Wujec & Typek, 2023).
Future Directions
The future directions for “Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate” research could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, more research is needed to fully understand its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.
properties
IUPAC Name |
methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-20-13-5-3-12(4-6-13)16-7-9-17(10-8-16)14(18)11-15(19)21-2/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJKADUUUQKJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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